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Compound of Interest
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Cat. No.: B15587106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formerly used in the

treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of

highly active antiretroviral therapy (HAART), its unique chemical structure and properties confer

a specific mechanism of action and a distinct metabolic profile. This technical guide provides an

in-depth overview of delavirdine's structure, chemical properties, and detailed methodologies

for its synthesis and analysis. It is intended to serve as a comprehensive resource for

researchers and professionals involved in antiviral drug development and related fields.

Chemical Structure and Identification
Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-

yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound belonging to

the bis(heteroaryl)piperazine (BHAP) class of NNRTIs.

Chemical Structure:

Table 1: Chemical Identification of Delavirdine
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Identifier Value

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)-2-

pyridinyl]piperazine-1-carbonyl]-1H-indol-5-

yl]methanesulfonamide

CAS Number 136817-59-9

Molecular Formula C22H28N6O3S

Molecular Weight 456.56 g/mol

SMILES
CC(C)NC1=NC=CC=C1N2CCN(CC2)C(=O)C3

=CNC4=C3C=C(C=C4)NS(=O)(=O)C

InChI Key WHBIGIKBNXZKFE-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of delavirdine influence its absorption, distribution, metabolism,

and excretion (ADME) profile.

Table 2: Physicochemical Properties of Delavirdine

Property Value Reference

Melting Point 226-228 °C N/A

pKa1 4.56 N/A

pKa2 8.9 N/A

Log P (n-octanol/water) 2.84 N/A

Aqueous Solubility (mg/mL)
2.942 (pH 1.0), 0.295 (pH 2.0),

0.00081 (pH 7.4)
N/A

Mechanism of Action and Signaling Pathways
Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a

hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site for
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nucleoside binding. This allosteric binding induces a conformational change in the enzyme,

thereby inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.

One of the most significant interactions of delavirdine with cellular signaling pathways is its

inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition is a key

factor in its drug-drug interaction profile.

Delavirdine's Inhibition of CYP450 Enzymes

Delavirdine
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Delavirdine's inhibitory effect on major CYP450 enzymes.

Experimental Protocols
Synthesis of Delavirdine
The synthesis of delavirdine can be achieved through a multi-step process as outlined in the

following workflow. This process involves the synthesis of two key intermediates which are then

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15587106?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupled to form the final product.[1]

Delavirdine Synthesis Workflow

Intermediate 1 Synthesis

Intermediate 2 Synthesis

Final Coupling
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A generalized workflow for the synthesis of delavirdine.
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Detailed Protocol:

Step 1: Synthesis of Intermediate 1 (2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine)

To a solution of 2-chloro-3-aminopyridine in a suitable solvent, add acetone.

Cool the mixture and add sodium cyanoborohydride portion-wise.

Stir the reaction at room temperature until completion, monitored by TLC.

Work up the reaction to isolate 2-chloro-3-[(1-methylethyl)amino]pyridine.

React the product with an excess of piperazine at elevated temperature.

Purify the resulting mixture to obtain the desired intermediate.[1]

Step 2: Synthesis of Intermediate 2 (5-[(methylsulfonyl)amino]-indole-2-carboxylic acid)

Reduce ethyl 5-nitroindole-2-carboxylate using a suitable reducing agent (e.g., SnCl2/HCl

or catalytic hydrogenation).

Isolate the resulting 5-aminoindole-2-carboxylic acid.

React the aminoindole with methanesulfonyl chloride in the presence of a base (e.g.,

pyridine) to yield the sulfonamide.

Purify the product to obtain the second key intermediate.

Step 3: Final Coupling to Yield Delavirdine

Treat 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid with thionyl chloride to form the

corresponding acyl chloride.

In a separate flask, dissolve 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine in an

appropriate aprotic solvent.

Slowly add the acyl chloride solution to the solution of the piperazine derivative at a

controlled temperature.
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Stir the reaction until completion.

Perform an aqueous workup and purify the crude product by recrystallization or

chromatography to obtain delavirdine.[1]

High-Performance Liquid Chromatography (HPLC)
Analysis
Table 3: HPLC Method for Delavirdine Analysis in Plasma

Parameter Condition

Column C18 (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase

Isocratic or Gradient mixture of an aqueous

buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile, methanol)

Flow Rate Typically 1.0 mL/min

Detection
UV at a specific wavelength (e.g., 260 nm) or

Fluorescence

Injection Volume 20 µL

Sample Preparation
Protein precipitation with acetonitrile followed by

centrifugation and filtration.

Detailed Protocol for Plasma Sample Analysis:

Sample Preparation:

To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an

appropriate internal standard.

Add 400 µL of acetonitrile to precipitate plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject 20 µL into the HPLC system.

Chromatographic Conditions:

Set up the HPLC system with a C18 column and the chosen mobile phase. A typical

mobile phase could be a mixture of phosphate buffer (pH adjusted) and acetonitrile in a

60:40 (v/v) ratio.

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable

baseline is achieved.

Set the UV detector to the appropriate wavelength for delavirdine detection.

Data Analysis:

Integrate the peak areas of delavirdine and the internal standard.

Construct a calibration curve by plotting the ratio of the peak area of delavirdine to the

internal standard against the concentration of the delavirdine standards.

Determine the concentration of delavirdine in the plasma samples from the calibration

curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: NMR Parameters for Delavirdine Structural Characterization
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Parameter Condition

Spectrometer 400 MHz or higher

Solvent
Deuterated Dimethyl Sulfoxide (DMSO-d6) or

Deuterated Chloroform (CDCl3)

Nuclei 1H, 13C

Techniques 1D (1H, 13C), 2D (COSY, HSQC, HMBC)

Detailed Protocol for NMR Analysis:

Sample Preparation:

Dissolve approximately 5-10 mg of delavirdine in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d6) in an NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Data Acquisition:

Tune and shim the NMR spectrometer for the prepared sample.

Acquire a 1D 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

Acquire a 1D 13C NMR spectrum using a proton-decoupled pulse sequence. A longer

relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required

compared to the 1H spectrum.

If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY

(to identify proton-proton couplings), HSQC (to correlate protons to their directly attached

carbons), and HMBC (to identify long-range proton-carbon correlations).

Data Interpretation:
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Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants in the 1H NMR spectrum to assign protons to specific functional groups.

Analyze the chemical shifts in the 13C NMR spectrum to identify the different carbon

environments.

Use the 2D NMR data to confirm the assignments and establish the connectivity of the

molecule. A partial 1H NMR assignment in DMSO-d6 is as follows: δ 1.23 (d, 6H), 2.89 (s,

3H), 3.24 (brs, 4H), 3.69 (m, 1H), 3.99 (brs, 4H).[1]

Conclusion
This technical guide has provided a detailed overview of the chemical structure,

physicochemical properties, and analytical methodologies for delavirdine. The provided

experimental protocols for synthesis, HPLC, and NMR analysis offer a practical resource for

researchers. The visualization of its mechanism of action on CYP450 enzymes and its

synthetic workflow aims to facilitate a deeper understanding of this antiretroviral agent. This

compilation of technical information serves as a valuable reference for professionals in the

fields of medicinal chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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